Cas no 1695190-38-5 (3-methyl-2-phenyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)

3-Methyl-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a fused pyrazolo-pyrimidine core with a phenyl substituent at the 2-position and a methyl group at the 3-position. This structure imparts versatility in pharmaceutical and agrochemical applications, serving as a key intermediate or scaffold in the synthesis of bioactive molecules. Its rigid bicyclic framework enhances binding affinity in target interactions, while the phenyl and methyl groups offer tunable steric and electronic properties for structural optimization. The compound exhibits favorable stability and solubility characteristics, making it suitable for further derivatization in medicinal chemistry and material science research.
3-methyl-2-phenyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine structure
1695190-38-5 structure
商品名:3-methyl-2-phenyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine
CAS番号:1695190-38-5
MF:C13H15N3
メガワット:213.278302431107
CID:6112122
PubChem ID:136839960

3-methyl-2-phenyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 化学的及び物理的性質

名前と識別子

    • 3-methyl-2-phenyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine
    • 1695190-38-5
    • 3-methyl-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
    • EN300-1119374
    • インチ: 1S/C13H15N3/c1-10-12(11-6-3-2-4-7-11)15-16-9-5-8-14-13(10)16/h2-4,6-7,14H,5,8-9H2,1H3
    • InChIKey: CKHPWBGPRWEPQT-UHFFFAOYSA-N
    • ほほえんだ: N12C(=C(C)C(C3C=CC=CC=3)=N1)NCCC2

計算された属性

  • せいみつぶんしりょう: 213.126597491g/mol
  • どういたいしつりょう: 213.126597491g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 237
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 29.8Ų

3-methyl-2-phenyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1119374-5.0g
3-methyl-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1695190-38-5
5g
$3396.0 2023-06-09
Enamine
EN300-1119374-0.05g
3-methyl-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1695190-38-5 95%
0.05g
$768.0 2023-10-27
Enamine
EN300-1119374-10.0g
3-methyl-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1695190-38-5
10g
$5037.0 2023-06-09
Enamine
EN300-1119374-0.1g
3-methyl-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1695190-38-5 95%
0.1g
$804.0 2023-10-27
Enamine
EN300-1119374-0.25g
3-methyl-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1695190-38-5 95%
0.25g
$840.0 2023-10-27
Enamine
EN300-1119374-2.5g
3-methyl-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1695190-38-5 95%
2.5g
$1791.0 2023-10-27
Enamine
EN300-1119374-1.0g
3-methyl-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1695190-38-5
1g
$1172.0 2023-06-09
Enamine
EN300-1119374-5g
3-methyl-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1695190-38-5 95%
5g
$2650.0 2023-10-27
Enamine
EN300-1119374-10g
3-methyl-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1695190-38-5 95%
10g
$3929.0 2023-10-27
Enamine
EN300-1119374-0.5g
3-methyl-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1695190-38-5 95%
0.5g
$877.0 2023-10-27

3-methyl-2-phenyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 関連文献

3-methyl-2-phenyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidineに関する追加情報

Professional Introduction to Compound with CAS No. 1695190-38-5 and Product Name: 3-methyl-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

The compound with the CAS number 1695190-38-5 and the product name 3-methyl-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold that has garnered considerable attention due to its versatile biological activities and potential therapeutic applications. The structural features of this molecule, particularly its fused ring system and substituent patterns, contribute to its unique chemical and pharmacological properties.

Recent research in medicinal chemistry has highlighted the importance of 3-methyl-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine as a promising candidate for further development into novel therapeutic agents. Studies have demonstrated that this compound exhibits notable inhibitory effects on various biological targets, making it a valuable asset in drug discovery programs. The pyrazolo[1,5-a]pyrimidine core is known for its ability to interact with multiple enzymes and receptors, which is a critical factor in the design of multi-target drugs that can address complex diseases more effectively.

One of the most compelling aspects of 3-methyl-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is its potential in oncology research. Preclinical studies have shown that this compound can inhibit the activity of kinases involved in cancer cell proliferation and survival. The presence of both methyl and phenyl substituents in its structure enhances its binding affinity to these kinases, leading to potent antitumor effects. These findings have opened up new avenues for developing next-generation anticancer drugs that are more selective and less toxic than existing therapies.

The pharmacokinetic properties of 3-methyl-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine are also of great interest. Its molecular structure suggests good solubility in both water and lipids, which is advantageous for achieving optimal bioavailability across different tissues. Additionally, the compound exhibits moderate metabolic stability, allowing for prolonged half-life in vivo. These characteristics make it an attractive candidate for further clinical development.

In addition to its oncological potential, 3-methyl-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has shown promise in other therapeutic areas. Research indicates that it may have anti-inflammatory and immunomodulatory effects due to its ability to modulate cytokine production and immune cell function. This dual functionality makes it a versatile compound that could be repurposed for treating inflammatory diseases such as rheumatoid arthritis and autoimmune disorders.

The synthesis of 3-methyl-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is another area where significant progress has been made. Advanced synthetic methodologies have enabled the efficient preparation of this compound with high purity and yield. These advancements are crucial for scaling up production for preclinical and clinical studies. The synthetic routes developed also offer opportunities for structural modifications to optimize pharmacological properties further.

The role of computational chemistry in studying 3-methyl-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine cannot be overstated. Molecular modeling techniques have been employed to predict binding interactions with biological targets and to rationalize observed biological activities. These computational approaches complement experimental studies by providing insights into the molecular mechanisms underlying the compound's effects.

Future directions in research on 3-methyl-2-phenyl-4H, 5 H, 6 H, 7 H - pyrazolo [ 1 , 5 - a ] pyrimidine include exploring its potential as a lead compound for drug development through structure-based drug design. By integrating knowledge from various disciplines such as organic chemistry、 medicinal chemistry、 biochemistry、 and pharmacology, scientists aim to develop novel derivatives with improved efficacy and reduced side effects.

The regulatory landscape for approving new drugs based on compounds like 3-methyl - 2 - phenyl - 4 H , 5 H , 6 H , 7 H - pyrazolo [ 1 , 5 - a ] pyrimidine is also evolving. Regulatory agencies are increasingly recognizing the importance of innovative therapeutic agents that address unmet medical needs. This favorable environment encourages pharmaceutical companies to invest in research and development programs focused on such compounds.

In conclusion, 3-methyl - 2 - phenyl - 4 H , 5 H , 6 H , 7 H - pyrazolo [ 1 , 5 - a ] pyrimidine (CAS No.1695190 -38 -5) represents a significant advancement in pharmaceutical chemistry with broad therapeutic applications。 Its unique structural features、 promising biological activities、 and favorable pharmacokinetic properties make it an attractive candidate for further clinical development。 As research continues to uncover new insights into its mechanisms of action, this compound is poised to play a crucial role in addressing some of the most challenging diseases faced by humanity today。

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